molecular formula C19H22N6 B5883403 2-N-tert-butyl-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

2-N-tert-butyl-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B5883403
M. Wt: 334.4 g/mol
InChI Key: FRFSJRVMCRJMBD-UHFFFAOYSA-N
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Description

2-N-tert-butyl-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of this compound includes a triazine ring substituted with tert-butyl and diphenylamine groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-tert-butyl-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with tert-butylamine and diphenylamine. The reaction is carried out in a solvent such as dioxane or dichloroethane, with the presence of a base like sodium carbonate to facilitate the substitution .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-N-tert-butyl-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or diphenylamine groups can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states or reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dioxane or dichloroethane.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the triazine ring, while oxidation and reduction can lead to various oxidation states or reduced forms of the compound.

Scientific Research Applications

2-N-tert-butyl-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-N-tert-butyl-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-tert-butyl-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-N-tert-butyl-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6/c1-19(2,3)25-18-23-16(20-14-10-6-4-7-11-14)22-17(24-18)21-15-12-8-5-9-13-15/h4-13H,1-3H3,(H3,20,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFSJRVMCRJMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NC2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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